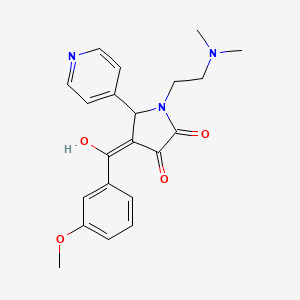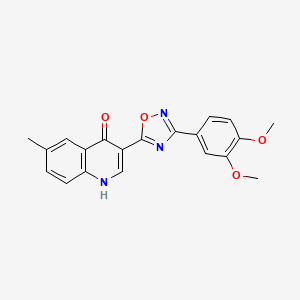
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one” is a complex organic molecule. It contains a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, and a 6-methylquinolin-4(1H)-one moiety .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the 1,2,4-oxadiazole ring and the attachment of the 3,4-dimethoxyphenyl and 6-methylquinolin-4(1H)-one groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The 3,4-dimethoxyphenyl group and the 6-methylquinolin-4(1H)-one moiety are aromatic and planar, while the 1,2,4-oxadiazole ring is also planar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxadiazole ring and the electron-donating methoxy groups on the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the methoxy groups could increase its solubility in organic solvents, while the aromatic rings could contribute to its stability .科学的研究の応用
Antitumor Activity
A series of compounds related to the chemical structure have been designed and synthesized with the aim of evaluating their antitumor activities. One study demonstrated that certain novel 3-benzyl-substituted-4(3H)-quinazolinones exhibited significant broad-spectrum antitumor activity, with some compounds showing potency nearly 1.5–3.0-fold more than the control, 5-FU, against various cancer cell lines. Molecular docking studies further suggested their potential mechanism of action through inhibition of key proteins involved in cancer progression (Al-Suwaidan et al., 2016).
Antimicrobial and Anti-Proliferative Activities
Research into the antimicrobial and anti-proliferative effects of related compounds has shown promising results. For instance, certain N-Mannich bases of 1,3,4-oxadiazole demonstrated broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines, highlighting their potential as both antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds with structures similar to the one , exploring their potential applications in medicinal chemistry. These studies often involve detailed synthetic pathways, along with assessments of the compounds' biological activities, such as their antioxidant properties and their interactions with specific receptors or enzymes relevant to disease states (Al-azawi, 2016).
Mechanisms of Action
The mechanisms by which these compounds exert their effects are also a subject of study, with molecular docking and other computational methods being used to predict how they interact with biological targets. This research can help identify the molecular basis of the compounds' activities, guiding further development and optimization (Qiao et al., 2015).
Safety and Hazards
特性
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-11-4-6-15-13(8-11)18(24)14(10-21-15)20-22-19(23-27-20)12-5-7-16(25-2)17(9-12)26-3/h4-10H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYKABVHKHGYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2561643.png)
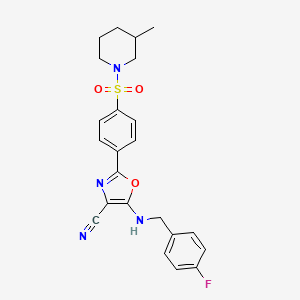
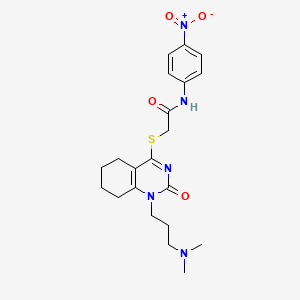

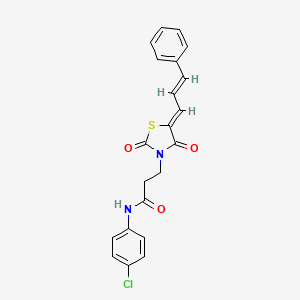

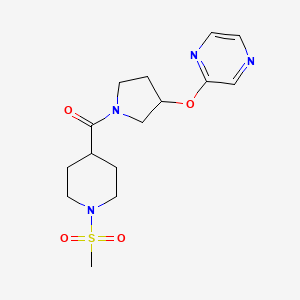
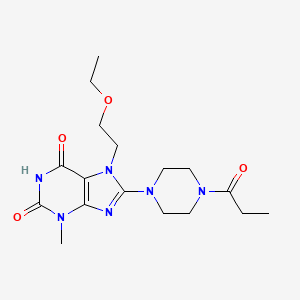
![Methyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2561660.png)
![(4As,8aS)-6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-4,4a,5,7,8,8a-hexahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one](/img/structure/B2561662.png)

